1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core with an epoxide and benzyl group attached
Preparation Methods
The synthesis of 1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of benzylhydrazine with an appropriate diketone to form the pyrazolone core. The epoxide group can be introduced through an epoxidation reaction using an oxidizing agent such as m-chloroperbenzoic acid. The reaction conditions typically involve mild temperatures and solvents like dichloromethane .
Chemical Reactions Analysis
1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols using reagents like osmium tetroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its reactive epoxide group.
Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one can be compared with similar compounds such as:
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds share the benzyl group and are studied for their pharmacological properties.
Epoxide-containing heterocycles: Compounds like 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide have similar epoxide groups and are used in materials science.
Pyrazolone derivatives: These compounds have the pyrazolone core and are known for their anti-inflammatory and analgesic properties.
Properties
CAS No. |
62294-49-9 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-benzyl-2-(oxiran-2-ylmethyl)pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c16-13-6-7-14(15(13)9-12-10-17-12)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
InChI Key |
XSCKWQYKEUCKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)C=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.